

# A Spectroscopic Comparison of 5-Fluoro-2-formylpyridine and Its Derivatives

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## Compound of Interest

Compound Name: **5-Fluoro-2-formylpyridine**

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This guide provides an objective spectroscopic comparison of **5-Fluoro-2-formylpyridine** and its key derivatives, 5-Fluoro-2-pyridinemethanol and 5-Fluoro-2-pyridinecarboxylic acid. The information presented is supported by experimental data found in chemical literature and databases, offering a valuable resource for the synthesis, identification, and application of these compounds in pharmaceutical and materials science research.

## Introduction

**5-Fluoro-2-formylpyridine** is a versatile heterocyclic aldehyde that serves as a crucial building block in the synthesis of various biologically active molecules. The presence of a fluorine atom at the 5-position significantly influences the electronic properties of the pyridine ring, enhancing the reactivity of the formyl group and providing a site for potential intermolecular interactions. Understanding the spectroscopic characteristics of **5-Fluoro-2-formylpyridine** and its simple oxidized and reduced derivatives is fundamental for reaction monitoring, quality control, and structural elucidation. This guide presents a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data.

## Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **5-Fluoro-2-formylpyridine**, 5-Fluoro-2-pyridinemethanol, and 5-Fluoro-2-pyridinecarboxylic acid.

Table 1:  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR Spectroscopic Data

Compound	$^1\text{H}$ NMR ( $\delta$ , ppm)	$^{13}\text{C}$ NMR ( $\delta$ , ppm)
5-Fluoro-2-formylpyridine	~9.9 (s, 1H, -CHO), ~8.6 (d, 1H, H6), ~8.0 (dd, 1H, H4), ~7.6 (dd, 1H, H3)	~192 (C=O), ~165 (C-F), ~152 (C6), ~140 (C2), ~125 (C4), ~122 (C3)
5-Fluoro-2-pyridinemethanol	~8.4 (d, 1H, H6), ~7.8 (dd, 1H, H4), ~7.4 (dd, 1H, H3), ~5.4 (t, 1H, -OH), ~4.7 (d, 2H, -CH <sub>2</sub> -)	~162 (C-F), ~158 (C2), ~148 (C6), ~135 (C4), ~121 (C3), ~63 (-CH <sub>2</sub> OH)
5-Fluoro-2-pyridinecarboxylic acid	~13.0 (br s, 1H, -COOH), ~8.7 (d, 1H, H6), ~8.2 (dd, 1H, H4), ~7.8 (dd, 1H, H3)	~165 (C=O), ~164 (C-F), ~151 (C6), ~148 (C2), ~127 (C4), ~123 (C3)

Table 2: IR, UV-Vis, and Mass Spectrometry Data

Compound	IR ( $\text{cm}^{-1}$ )	UV-Vis ( $\lambda_{\text{max}}$ , nm)	Mass Spec ( $m/z$ )
5-Fluoro-2-formylpyridine	~1710 (C=O stretch), ~2820, ~2720 (C-H aldehyde stretch), ~1600, ~1470 (C=C, C=N stretch)	~260, ~310	125 ( $\text{M}^+$ ), 124 ( $\text{M}-\text{H}$ ) <sup>+</sup> , 96 ( $\text{M}-\text{CHO}$ ) <sup>+</sup>
5-Fluoro-2-pyridinemethanol	~3300 (O-H stretch, broad), ~1600, ~1475 (C=C, C=N stretch), ~1030 (C-O stretch)	~265	127 ( $\text{M}^+$ ), 126 ( $\text{M}-\text{H}$ ) <sup>+</sup> , 108 ( $\text{M}-\text{OH}$ ) <sup>+</sup> , 96 ( $\text{M}-\text{CH}_2\text{OH}$ ) <sup>+</sup>
5-Fluoro-2-pyridinecarboxylic acid	~3000 (O-H stretch, very broad), ~1700 (C=O stretch), ~1600, ~1480 (C=C, C=N stretch)	~270	141 ( $\text{M}^+$ ), 124 ( $\text{M}-\text{OH}$ ) <sup>+</sup> , 96 ( $\text{M}-\text{COOH}$ ) <sup>+</sup>

## Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Varian E-390 NMR spectrometer or equivalent.[\[1\]](#)
- $^1\text{H}$  NMR Acquisition:
  - Frequency: 400 MHz
  - Pulse Sequence: Standard single-pulse sequence.
  - Spectral Width: 0-15 ppm.
  - Number of Scans: 16-64, depending on sample concentration.
  - Relaxation Delay: 1-2 seconds.
- $^{13}\text{C}$  NMR Acquisition:
  - Frequency: 100 MHz
  - Pulse Sequence: Proton-decoupled pulse sequence.
  - Spectral Width: 0-200 ppm.
  - Number of Scans: 1024 or more, due to the low natural abundance of  $^{13}\text{C}$ .
  - Relaxation Delay: 2-5 seconds.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shifts relative to the internal standard.

## Infrared (IR) Spectroscopy

- Sample Preparation:
  - Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the solid sample directly on the ATR crystal.
  - Liquid Samples: Place a drop of the liquid sample between two NaCl or KBr plates.
- Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Spectral Range: 4000-400  $\text{cm}^{-1}$ .
  - Resolution: 4  $\text{cm}^{-1}$ .
  - Number of Scans: 16-32.
- Data Analysis: Identify characteristic absorption bands and assign them to specific functional groups and vibrational modes. The carbonyl stretch (C=O) of aromatic aldehydes typically appears around 1700-1720  $\text{cm}^{-1}$ .<sup>[2]</sup> Aldehydes also show characteristic C-H stretching bands around 2700-2800  $\text{cm}^{-1}$ .<sup>[2]</sup>

## Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.2 and 1.0 at the  $\lambda_{\text{max}}$ .
- Instrumentation: UV-Vis spectrophotometer.
- Data Acquisition:
  - Wavelength Range: 200-400 nm for these compounds.

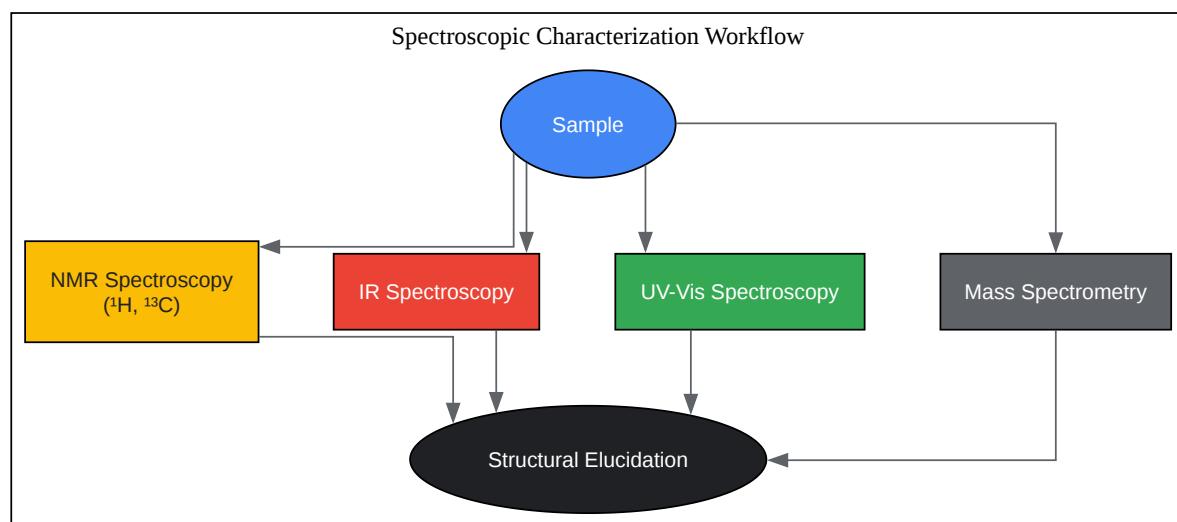
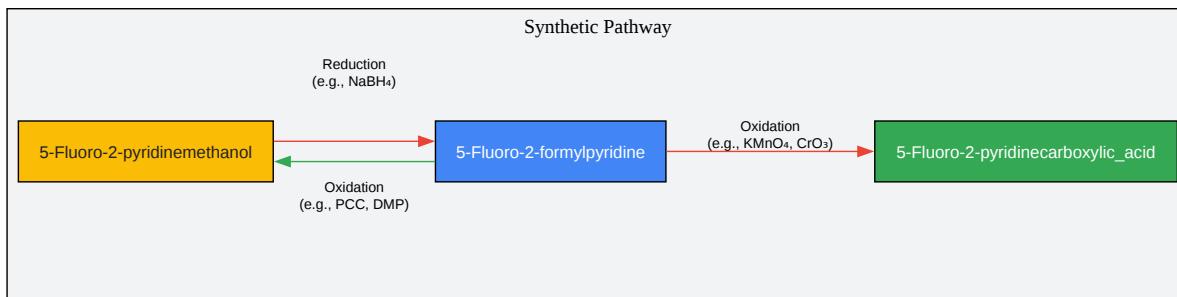
- Scan Speed: Medium.
- Data Analysis: Record the absorption spectrum and identify the wavelength(s) of maximum absorbance ( $\lambda_{\text{max}}$ ). These absorptions correspond to  $\pi \rightarrow \pi^*$  and  $n \rightarrow \pi^*$  electronic transitions within the molecule.[\[3\]](#)

## Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system, such as direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- Instrumentation: Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
- Ionization (EI mode):
  - Electron Energy: 70 eV.
  - Source Temperature: 200-250 °C.
- Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight and fragments.
- Data Analysis: Identify the molecular ion peak ( $M^+$ ) and major fragment ions. The fragmentation pattern provides valuable information about the molecular structure. For aldehydes, common fragmentations include the loss of a hydrogen radical ( $M-1$ ) and the formyl radical ( $M-29$ ).

## Visualization of Synthetic and Analytical Workflow

The following diagrams illustrate the synthetic relationship between the compared compounds and a typical analytical workflow for their characterization.



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